molecular formula C26H25N3OS B12570102 N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide CAS No. 303162-80-3

N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide

Cat. No.: B12570102
CAS No.: 303162-80-3
M. Wt: 427.6 g/mol
InChI Key: XLMIKSYZFWHWMU-UHFFFAOYSA-N
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Description

N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide involves multiple steps. One common synthetic route includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields various thiazole derivatives, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives can act as enzyme inhibitors, receptor antagonists, or modulators of various biological pathways . The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of the thiazole and pyridine rings, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

303162-80-3

Molecular Formula

C26H25N3OS

Molecular Weight

427.6 g/mol

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C26H25N3OS/c1-3-24-29-25(20-11-7-8-18(2)16-20)26(31-24)21-14-15-27-22(17-21)28-23(30)13-12-19-9-5-4-6-10-19/h4-11,14-17H,3,12-13H2,1-2H3,(H,27,28,30)

InChI Key

XLMIKSYZFWHWMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CCC3=CC=CC=C3)C4=CC=CC(=C4)C

Origin of Product

United States

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